molecular formula C8H17ClN2O B1431933 1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride CAS No. 1803582-92-4

1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride

Cat. No.: B1431933
CAS No.: 1803582-92-4
M. Wt: 192.68 g/mol
InChI Key: VCPQNIQRCKTFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride typically involves the reaction of 1-ethylpiperazine with dimethyl carbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium methoxide, at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the desired therapeutic or experimental effects .

Properties

IUPAC Name

1-ethyl-3,3-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-4-10-6-5-9-8(2,3)7(10)11;/h9H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPQNIQRCKTFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1=O)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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